molecular formula C3H3NO B1607408 Vinyl isocyanate CAS No. 3555-94-0

Vinyl isocyanate

Cat. No.: B1607408
CAS No.: 3555-94-0
M. Wt: 69.06 g/mol
InChI Key: WARQUFORVQESFF-UHFFFAOYSA-N
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Description

Vinyl isocyanate is an organic compound with the molecular formula C₃H₃NO. It is characterized by the presence of both a vinyl group (ethenyl group) and an isocyanate group. The compound is known for its reactivity and is used in various chemical synthesis processes. This compound is a colorless liquid with a pungent odor and is highly reactive due to the presence of the isocyanate functional group.

Biochemical Analysis

Cellular Effects

Isocyanates, including Ethyl isocyanate, are thought to be the most common cause of occupational asthma . This suggests that Isocyanatoethene may have significant effects on cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

As an isocyanate, it is likely to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: Vinyl isocyanate can be synthesized through several methods. One common method involves the reaction of vinyl amine with phosgene. The reaction proceeds as follows: [ \text{CH}_2=CHNH_2 + \text{COCl}_2 \rightarrow \text{CH}_2=CHNCO + 2 \text{HCl} ] This method requires careful handling of phosgene, a toxic and hazardous reagent.

Industrial Production Methods: In industrial settings, this compound is often produced using safer alternatives to phosgene. One such method involves the use of oxalyl chloride as a phosgene substitute. The reaction conditions typically involve moderate temperatures and the presence of a catalyst to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: Vinyl isocyanate undergoes various types of chemical reactions, including:

    Addition Reactions: this compound can react with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.

    Cycloaddition Reactions: It can participate in [4+1] cycloaddition reactions with electrophilic substrates to form heterocyclic compounds.

    Polymerization Reactions: this compound can polymerize to form polyurethanes, which are used in coatings, foams, and adhesives.

Common Reagents and Conditions:

    Alcohols and Amines: React with this compound to form urethanes and ureas under mild conditions.

    Catalysts: Catalysts such as tetrabutylammonium bromide can be used to facilitate reactions involving this compound.

    Temperature: Reactions typically occur at moderate temperatures to ensure controlled reactivity.

Major Products Formed:

    Urethanes: Formed from the reaction with alcohols.

    Ureas: Formed from the reaction with amines.

    Heterocyclic Compounds: Formed through cycloaddition reactions.

Scientific Research Applications

Vinyl isocyanate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of various organic compounds, including heterocycles and polymers.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of polyurethanes, which are used in coatings, foams, adhesives, and elastomers.

Comparison with Similar Compounds

Vinyl isocyanate can be compared with other isocyanates such as:

    Phenyl isocyanate: Unlike this compound, phenyl isocyanate contains a phenyl group, making it less reactive but more stable.

    Methyl isocyanate: This compound is more volatile and toxic compared to this compound.

    Ethyl isocyanate: Similar in reactivity to this compound but with different physical properties due to the ethyl group.

Uniqueness: this compound is unique due to its combination of a vinyl group and an isocyanate group, which imparts high reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

isocyanatoethene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3NO/c1-2-4-3-5/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WARQUFORVQESFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40189040
Record name Vinyl isocyanate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

69.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3555-94-0
Record name Vinyl isocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3555-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vinyl isocyanate
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Record name Vinyl isocyanate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Vinyl isocyanate
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Synthesis routes and methods I

Procedure details

30 parts of 1-chloroethylcarbamyl chloride are dissolved in 100 parts by volume of 1-chloronaphthalene and a solution of 16 parts of vinyl isocyanate in 20 parts by volume of 1-chloronaphthalene is added to the mixture in the course of 0.3 hour at 2° C. 12.5 parts (8% of theory) of vinyl isocyanate and 43 parts (92% of theory) of 1-chloroethyl isocyanate are obtained, the determinations being carried out by gas chromatography.
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Yield
8%

Synthesis routes and methods II

Procedure details

A mixture of 160 parts of 1-chloroethylcarbamyl chloride and 537 parts of α-pinene is heated from 24° to 105° C. in the course of 2 hours, whilst stirring, and the reaction mixture is subjected to fractional distillation. A total of 27.6 parts (23% of theory) of 1-chloroethyl isocyanate of boiling point 92° C./1,013 mbar and 34.6 parts of vinyl isocyanate of boiling point 38.5° C./1,013 mbar, is obtained.
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Synthesis routes and methods III

Procedure details

57 parts of 1-chloroethylcarbamyl chloride are dissolved in 520 parts of ethyl isocyanate at 22° C. and dry nitrogen is blown through the solution, a Raschig ring column being used in order to achieve a preliminary separation of the 3-component mixture in the column (ie. into ethyl isocyanate, vinyl isocyanate and 1-chloroethyl isocyanate). The reaction mixture is subjected to fractional distillation in the course of 3 hours. 14 parts (50.5% of theory) of vinyl isocyanate of boiling point 38.5° C./1,013 mbar and 466 parts of ethyl isocyanate of boiling point 60° C./1,013 mbar are obtained.
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50.5%

Synthesis routes and methods IV

Procedure details

57 parts of 1-chloroethylcarbamyl chloride are introduced into 700 parts by volume of isopropyl isocyanate at 22° C., the solution is heated to 70° C. in the course of 1.5 hours, whilst passing a slight stream of nitrogen through it, and the reaction product is condensed in a cold trap at -70° C. 12 parts (43% of theory) of vinyl isocyanate, of boiling point 38.5° C./1,013 mbar, and 0.85 part (2% of theory) of chloroethyl isocyanate, of boiling point 92° C/1,013 mbar, are obtained.
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43%

Synthesis routes and methods V

Procedure details

A solution of 57 parts of 1-chloroethylcarbamyl chloride in 100 parts by volume of hexamethylene diisocyanate is introduced slowly at 100° C., in the course of half an hour, under the surface of 572 parts of hexamethylene diisocyanate. At the same time nitrogen is blown through the solution and the exit gas is cooled to -100° C. by means of a cold trap. The reaction mixture is subjected to fractional distillation. 10.2 parts (36.8% of theory) of vinyl isocyanate of boiling point 38.5° C./1,013 mbar and 6.8 parts (16.1% of theory) of 1-chloroethyl isocyanate of boiling point 92° C./1,013 mbar are obtained.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vinyl isocyanate
Reactant of Route 2
Vinyl isocyanate
Reactant of Route 3
Reactant of Route 3
Vinyl isocyanate
Reactant of Route 4
Vinyl isocyanate
Reactant of Route 5
Vinyl isocyanate
Reactant of Route 6
Reactant of Route 6
Vinyl isocyanate
Customer
Q & A

Q1: What is the molecular formula and weight of vinyl isocyanate?

A1: this compound has the molecular formula C3H3NO and a molecular weight of 69.06 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: Researchers have extensively studied the rotational spectrum of this compound in the millimeter-wave region. [, ] This data allows for the identification and analysis of this compound in interstellar space. [, ] Infrared (IR) spectroscopy has also been used to characterize this compound, particularly after its formation from acryloylnitrenes. []

Q3: Is this compound compatible with any specific materials?

A3: this compound's reactivity, particularly with nucleophiles, limits its material compatibility. While specific compatibility studies are limited, its use as a coupling agent in Kraft fiber-unsaturated polyester composites demonstrates its potential interaction with these materials. []

Q4: What is known about the stability of this compound?

A4: this compound is a reactive molecule prone to polymerization and reactions with nucleophiles like alcohols and amines. [, ] Its stability is likely limited, especially under ambient conditions.

Q5: Have there been any computational studies on this compound?

A6: Yes, computational studies using methods like B3LYP, CCSD(T), and G4MP2 have been employed to investigate the conformational properties and energetics of this compound. [] These studies help predict its stability and reactivity.

Q6: How does modifying the structure of this compound affect its reactivity?

A7: While specific SAR studies are limited, research indicates that substituting the vinyl group with bulkier substituents like isopropenyl or β-styryl can impact its reactivity in copolymerization reactions. []

Q7: Are there any specific strategies for formulating this compound to improve its stability?

A7: Due to its high reactivity, formulating this compound for improved stability poses a challenge. Research mainly focuses on its generation in situ or its immediate use in subsequent reactions.

Q8: How does this compound react with enamines?

A10: this compound reacts with enamines to yield N-vinyl carboxamides. Unlike their more substituted counterparts, these compounds do not easily cyclize to form 2-pyridones. []

Q9: Can you elaborate on the reaction of vinyl isocyanates with ynolates?

A11: Vinyl isocyanates engage in [4+2] cycloaddition reactions with ynolates, leading to the formation of 2-pyridones. This contrasts with the [2+2] cycloaddition observed between ynolates and simple isocyanates, which produce azetidine-2,4-diones. []

Q10: How is this compound used in the synthesis of 4-aminopyridones?

A12: Vinyl isocyanates react with 2-methylene dihydrobenzimidazole to afford highly substituted 4-aminopyridones. This efficient cyclization reaction provides a valuable method for preparing these heterocyclic compounds. []

Q11: Can this compound be used to synthesize penicillin analogs?

A13: Researchers have employed this compound to prepare vinylureidopenicillins by reacting it with 6-aminopenicillanic acid. These compounds showed potential as inhibitors of lactic acid production in the rumen of ruminants. []

Q12: How does this compound contribute to the synthesis of puromycin analogs?

A14: this compound plays a key role in a concise synthetic route to puromycin analogs, specifically N6-bis-demethylpuromycin. Its commercial availability and reactivity contribute to the efficiency of this seven-step synthesis. []

Q13: Can you describe the role of this compound in preparing photorefractive materials?

A15: this compound serves as a reactive monomer in the synthesis of high-Tg multifunctional photorefractive polymers. Copolymerizing it with N-substituted maleimides, followed by attaching hole-transporting carbazole units and nonlinear optical chromophores, yields materials with potential applications in optoelectronics. [, ]

Q14: How is this compound used in the synthesis of polyurethane nanocomposites?

A16: Functionalizing nano-size silica particles with this compound followed by UV curing enables the synthesis of polyurethane-silica nanocomposites. These composites exhibit improved mechanical and thermal properties due to the cross-linking provided by the modified silica. []

Q15: Has this compound been detected in interstellar space?

A17: While this compound remains undetected in interstellar space, scientists have conducted dedicated searches towards sources like Sgr B2(N). [, ] Despite its non-detection, these searches provide valuable information about the abundance ratios of related isocyanates. [, ]

Q16: Why is the potential detection of this compound in space significant?

A18: The detection of this compound would contribute significantly to our understanding of interstellar organic chemistry. It would offer insights into the formation pathways of complex organic molecules in space, building upon the discoveries of simpler isocyanates like methyl isocyanate. []

Q17: How is this compound typically prepared?

A19: A common method for preparing this compound involves the Curtius rearrangement of acryloyl azide. This rearrangement involves a thermal or photochemical decomposition of the azide, generating the isocyanate. [, ]

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